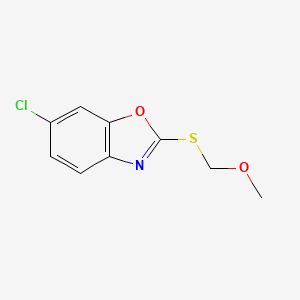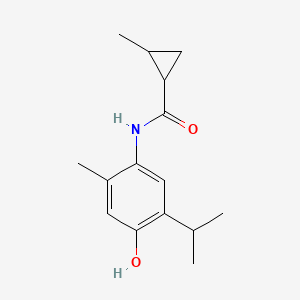
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. The compound also interferes with the bacterial cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone have been extensively studied. The compound has been found to have low toxicity and does not cause any significant adverse effects on the body. It has been shown to reduce inflammation and tumor growth in animal models. The compound has also been found to have antibacterial effects against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone in lab experiments include its low toxicity, high purity, and good yield. The compound is easy to synthesize and can be used in a wide range of experiments. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which can affect its bioavailability in some experiments.
Future Directions
There are several future directions for the study of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone. One potential direction is to study its potential applications in the treatment of various inflammatory and tumor-related diseases. Another direction is to investigate its antibacterial properties and potential use as an antibiotic. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other drugs and compounds.
Conclusion:
In conclusion, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone is a chemical compound with significant potential applications in various fields of science. Its synthesis method has been optimized, and it has been extensively studied for its anti-inflammatory, anti-tumor, and antibacterial properties. The compound has low toxicity and does not cause any significant adverse effects on the body. However, further research is needed to understand its mechanism of action and potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone involves the reaction of 2,2-dimethyl-3H-1,4-benzothiazin-4-amine with 4-(chloromethyl)oxane in the presence of a base. The reaction yields the desired compound in good yield and purity. This method has been optimized and widely used in the synthesis of this compound.
Scientific Research Applications
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been tested against bacterial strains and has shown significant antibacterial activity.
properties
IUPAC Name |
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-16(2)11-17(13-5-3-4-6-14(13)20-16)15(18)12-7-9-19-10-8-12/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFINWRIMVLFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2S1)C(=O)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583189.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)
![5-[(2,5-Difluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583202.png)
![5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)


![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583230.png)

![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)



